molecular formula C12H9FN2O3 B1325062 [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 853318-09-9

[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B1325062
CAS No.: 853318-09-9
M. Wt: 248.21 g/mol
InChI Key: MWWPTWKMWCATES-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridazinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone ring.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the pyridazinone ring, resulting in the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Medicine:

    Drug Development: The compound is of interest in drug development due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Chlorine and Bromine Substitution: Compounds with chlorine or bromine substitution exhibit different reactivity patterns and may have distinct pharmacological profiles.
  • Methyl Substitution: The introduction of a methyl group can affect the compound’s lipophilicity and metabolic stability, leading to variations in its biological effects.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWPTWKMWCATES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853318-09-9
Record name (3-(4-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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